molecular formula C8H6BrF3O2 B1294247 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene CAS No. 848360-85-0

1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene

Cat. No. B1294247
M. Wt: 271.03 g/mol
InChI Key: XUQRLMCZVKFXFX-UHFFFAOYSA-N
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Description

The compound 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene is a brominated and methoxylated benzene derivative with a trifluoromethoxy group. This structure suggests potential reactivity due to the presence of the bromine atom, which can be involved in various substitution reactions, and the electron-withdrawing trifluoromethoxy group, which could influence the electronic properties of the aromatic ring.

Synthesis Analysis

The synthesis of related brominated and methoxylated benzene derivatives has been explored in various studies. For instance, the synthesis of 1-Bromo-3,5-bis(trifluoromethyl)benzene was achieved by treating 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in strongly acidic media . This method could potentially be adapted for the synthesis of 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene by modifying the starting materials and reaction conditions to introduce the methoxy and trifluoromethoxy groups at the appropriate positions on the benzene ring.

Molecular Structure Analysis

The molecular structure of compounds similar to 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene can be quite complex due to the presence of bulky substituents. For example, a conformational study on 1,3,5-Tris[bis(trimethylsilyl)methyl]benzene derivatives revealed that steric hindrance can significantly affect the conformation of the molecule . Although not directly related to the trifluoromethoxy group, this study highlights the importance of considering steric effects in the molecular structure analysis of substituted benzenes.

Chemical Reactions Analysis

The reactivity of brominated and methoxylated benzene derivatives can be quite diverse. For example, the reaction of 3-bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-one with benzenethiols in the presence of InCl3•4H2O led to both addition-elimination and substitution products . This suggests that the bromine atom in 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene could also undergo similar reactions with nucleophiles, potentially leading to a variety of functionalized products.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene would be influenced by its substituents. The trifluoromethoxy group is known for its strong electron-withdrawing character, which could affect the compound's boiling point, solubility, and reactivity. For instance, the synthesis and structure of Tris(5-Bromo-2-Metoxyphenyl)Bismuth Bis(Bromodifluoroacetate) demonstrated the impact of bromo and methoxy substituents on the coordination geometry and bond lengths in a complex molecule . These findings could provide insights into the expected properties of 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene, such as its potential to form stable organometallic compounds.

Safety And Hazards

1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene poses certain hazards:



  • Toxicity : It may be harmful if ingested, inhaled, or absorbed through the skin.

  • Irritant : Contact with skin, eyes, or mucous membranes can cause irritation.

  • Environmental Impact : Dispose of it properly to prevent environmental contamination.


Future Directions

Researchers continue to explore the reactivity and applications of this compound. Future studies may focus on:



  • Functional Group Modifications : Developing new synthetic routes for tailored derivatives.

  • Biological Activity : Investigating potential pharmaceutical applications.

  • Green Chemistry Approaches : Environmentally friendly synthesis methods.


properties

IUPAC Name

1-bromo-2-methoxy-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3O2/c1-13-7-4-5(2-3-6(7)9)14-8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUQRLMCZVKFXFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)OC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650405
Record name 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene
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Molecular Weight

271.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene

CAS RN

848360-85-0
Record name 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-2-methoxy-4-(trifluoromethoxy)benzene
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